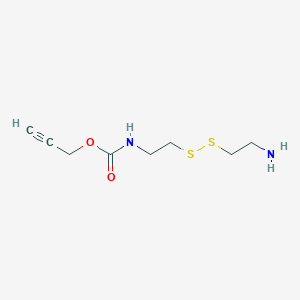
Poc-Cystamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Poc-Cystamine is a chemical compound known for its role in click chemistry, specifically as a cystamine building block derived from a propynyl group . It is utilized in various scientific research applications due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Poc-Cystamine is synthesized through a series of chemical reactions involving the derivation of cystamine from a propynyl group. The preparation involves the reaction of diallylamine with ethylene disulfide through a mercaptoethylation reaction, followed by the oxidation of the obtained thiol to disulfide using dimethylsulfoxide as an oxidizing agent .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound’s suitability for various applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions: Poc-Cystamine undergoes several types of chemical reactions, including:
Oxidation: Conversion of thiol groups to disulfides.
Reduction: Reduction of disulfides back to thiols.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Dimethylsulfoxide, hydrogen peroxide.
Reducing Agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Substitution Reagents: Various alkylating agents.
Major Products: The major products formed from these reactions include disulfides, thiols, and substituted derivatives of this compound, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Poc-Cystamine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Employed in the study of protein modifications and interactions.
Industry: Utilized in the development of advanced materials and drug delivery systems
Mécanisme D'action
Poc-Cystamine exerts its effects through several mechanisms:
Oxidative Stress Mitigation: Acts as an antioxidant, scavenging free radicals and reducing oxidative stress.
Neuroprotective Pathways: Upregulates neuroprotective pathways involving brain-derived neurotrophic factor and Nuclear factor erythroid 2-related factor 2 signaling.
Radioprotective Effects: Protects cells from radiation-induced damage by quenching radicals.
Comparaison Avec Des Composés Similaires
Poc-Cystamine is unique compared to other similar compounds due to its specific chemical structure and reactivity. Similar compounds include:
Propriétés
IUPAC Name |
prop-2-ynyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2S2/c1-2-5-12-8(11)10-4-7-14-13-6-3-9/h1H,3-7,9H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPNINFNYWMTBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)NCCSSCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
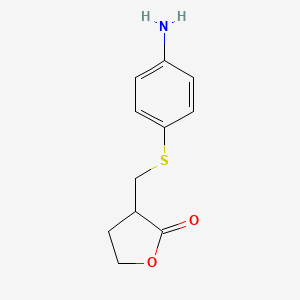
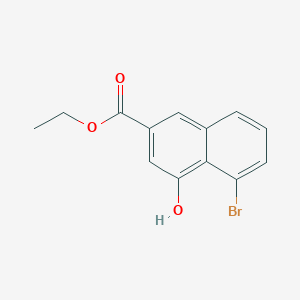
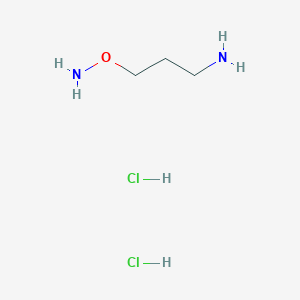
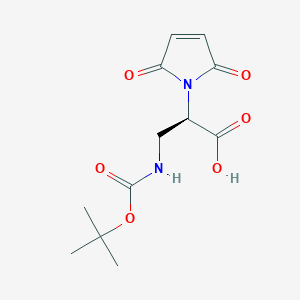
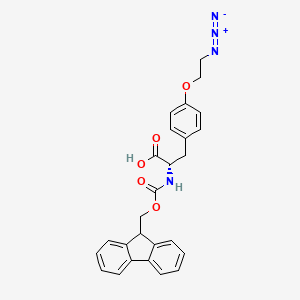
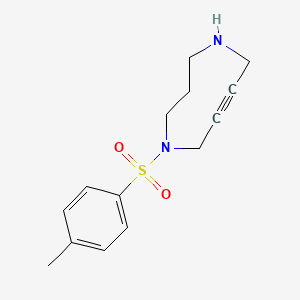
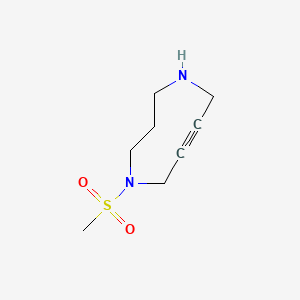

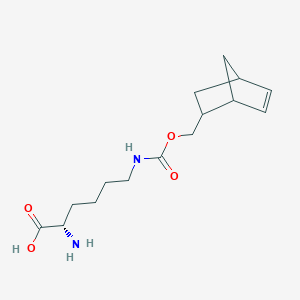
![6-azido-N-[(2S)-1-[[(2S)-1-[4-(chloromethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]hexanamide](/img/structure/B8238778.png)
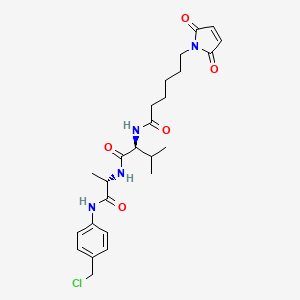
![(2S)-2-amino-6-[bis(pyridin-2-ylmethyl)amino]hexanoic acid](/img/structure/B8238781.png)
![2-[2-[2-[2-(6-Chlorohexoxy)ethoxy]ethoxy]ethoxy]ethanamine](/img/structure/B8238787.png)
![1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-6-chlorohexane](/img/structure/B8238792.png)
